![molecular formula C29H36O16 B1250910 beta-Hydroxyacteoside CAS No. 95587-86-3](/img/structure/B1250910.png)
beta-Hydroxyacteoside
Overview
Description
Beta-Hydroxyacteoside is a type of compound known as phenylpropanoids . It is found in the herbs of Cistanche deserticola Y.C. Ma . The molecular formula of beta-Hydroxyacteoside is C29H36O16 .
Molecular Structure Analysis
The molecular structure of beta-Hydroxyacteoside is characterized by a molecular formula of C29H36O16 . It has an average mass of 640.586 Da and a monoisotopic mass of 640.200317 Da .Physical And Chemical Properties Analysis
Beta-Hydroxyacteoside is a powder . Its molecular formula is C29H36O16, and it has an average mass of 640.586 Da and a monoisotopic mass of 640.200317 Da .Scientific Research Applications
Kinetic Modeling in Microbial Processes
Beta-Hydroxyacteoside plays a role in the study of microbial behavior under varying conditions, such as feast/famine scenarios often seen in wastewater treatment processes. Research on the microorganism Paracoccus pantotrophus demonstrated that in the presence of external substrates like acetic acid, this organism accumulates poly(beta-hydroxybutyrate), a storage polymer. This accumulation was dependent on the growth rate of the organism before the addition of the substrate. This research contributes to understanding the dynamic behavior of microorganisms in environmental and industrial contexts (van Aalst-van Leeuwen et al., 1997).
Fuel Metabolism and Therapeutic Potential
Beta-Hydroxyacteoside has been implicated in studies exploring human fuel metabolism, particularly in conditions like starvation or diabetic ketoacidosis. This compound plays a role in the body's metabolic responses and has potential therapeutic applications in various ischemic states such as stroke, myocardial insufficiency, and other stress conditions (Cahill, 2006).
Biosynthesis in Cultured Cells
Research has been conducted on the biosynthesis of acteoside, which involves beta-hydroxyacteoside, in cultured cells of Olea europaea. This study provides insights into the metabolic pathways leading to the formation of phenylethanoid glycosides, of which beta-hydroxyacteoside is a key component. Understanding these biosynthetic pathways is crucial for pharmaceutical and natural product research (Saimaru & Orihara, 2010).
Pharmaceutical and Medicinal Chemistry
Beta-Hydroxyacteoside is a constituent in the study of various pharmaceutical compounds and natural products. Its presence in various compounds has implications for the development of new drugs, especially in cancer research. Understanding the molecular structure and function of beta-hydroxyacteoside contributes to the field of medicinal chemistry and drug discovery (Kitagawa et al., 1984).
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O16/c1-12-22(37)23(38)24(39)29(42-12)45-27-25(40)28(41-11-19(35)14-4-6-16(32)18(34)9-14)43-20(10-30)26(27)44-21(36)7-3-13-2-5-15(31)17(33)8-13/h2-9,12,19-20,22-35,37-40H,10-11H2,1H3/b7-3+/t12-,19?,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAXWJHQKZRSEY-XHJPSFMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCC(C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCC(C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434020 | |
Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Hydroxyacteoside | |
CAS RN |
95587-86-3 | |
Record name | beta-hydroxy-acteoside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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